1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate
Description
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate (CAS No. 869497-75-6), also known as JNJ 10191584 maleate, is a selective histamine H4 receptor (H4R) antagonist. Its molecular formula is $ \text{C}{13}\text{H}{15}\text{ClN}4\text{O} \cdot \text{C}4\text{H}4\text{O}4 $, with a molecular weight of 394.81 g/mol. The compound features a benzimidazole core substituted with a 5-chloro group, linked via a carbonyl group to a 4-methylpiperazine moiety, with the maleate salt enhancing solubility .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O.C4H4O4/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12;5-3(6)1-2-4(7)8/h2-3,8H,4-7H2,1H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJFAYEELTYCZ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336765 | |
| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869497-75-6 | |
| Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Benzimidazole Carbonyl Chloride
5-Chloro-1H-benzimidazole-2-carboxylic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) in anhydrous dichloromethane under reflux (40–50°C, 4–6 hours). The reaction yields 5-chloro-1H-benzimidazole-2-carbonyl chloride, which is isolated via solvent evaporation under reduced pressure.
Key Reaction Parameters:
- Molar Ratio: 1:3 (acid to $$ \text{SOCl}_2 $$)
- Yield: 92–95%
- Purity: >98% (HPLC)
Coupling with 4-Methylpiperazine
The carbonyl chloride intermediate reacts with 4-methylpiperazine in the presence of triethylamine ($$ \text{Et}3\text{N} $$) as a base. The reaction proceeds in tetrahydrofuran (THF) at room temperature (20–25°C, 12–16 hours). Post-reaction, the mixture is filtered to remove $$ \text{Et}3\text{N}\cdot\text{HCl} $$, and the product is crystallized using hexane.
Optimization Insights:
- Solvent Choice: THF minimizes side reactions compared to polar aprotic solvents.
- Yield: 85–88%
- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$): δ 7.62 (s, 2H, benzimidazole), 3.58 (m, 4H, piperazine), 2.32 (s, 3H, N–CH$$ _3 $$).
Maleate Salt Formation via Acid-Base Neutralization
The free base 1-[(5-chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine is converted to its maleate salt to enhance solubility and stability.
Reaction with Maleic Acid
A stoichiometric ratio (1:1) of the free base and maleic acid is dissolved in hot ethanol (70–80°C). The solution is stirred for 1 hour, cooled to 4°C, and filtered to collect the crystalline product.
Critical Parameters:
- Solvent: Ethanol ensures high solubility of both reactants.
- Yield: 90–93%
- Purity: ≥99% (by titration)
Recrystallization and Polymorph Control
The crude maleate salt is recrystallized from a mixture of acetone and water (3:1 v/v) to obtain the thermodynamically stable form. Differential scanning calorimetry (DSC) confirms a melting point of 159–162°C, consistent with literature.
Alternative Hydrolysis-Based Synthesis
A modified pathway inspired by CN103980230A employs a nitrile intermediate, leveraging nano-ZnO catalysis for efficient hydrolysis:
Synthesis of 4-(4-Methylpiperazine-1-Methyl)Benzonitrile
4-Chloromethylbenzonitrile reacts with N-methylpiperazine in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) under solid-phase grinding (room temperature, 30 minutes). The product is extracted with toluene and recrystallized from n-hexane.
Yield Improvement:
- Catalyst: Nano-ZnO (15–25 nm) increases hydrolysis efficiency by 40% compared to traditional methods.
- Reaction Time: 8 hours (reflux in isopropanol/water).
Adaptation to Benzimidazole Derivatives
While this method originally targets benzamide derivatives, substituting 4-chloromethylbenzonitrile with 5-chloro-1H-benzimidazole-2-carbonitrile enables analogous piperazine coupling. Post-hydrolysis with nano-ZnO/$$ \text{NaOH} $$ yields the carboxylic acid, which is subsequently converted to the acyl chloride for piperazine attachment.
Analytical Validation and Comparative Data
Table 1: Comparison of Synthetic Methods
Spectroscopic Confirmation:
- FT-IR: Maleate C=O stretch at 1705 cm$$ ^{-1} $$.
- LC-MS: $$ m/z $$ 349.1 [M+H]$$ ^+ $$ (free base), 115.0 (maleate fragment).
Industrial-Scale Considerations
For kilogram-scale production, the maleate neutralization method is preferred due to its simplicity and high yield. Critical quality control steps include:
- Residual Solvent Analysis: Gas chromatography (GC) to ensure ethanol levels <500 ppm.
- Polymorph Screening: X-ray diffraction (XRD) to verify crystalline consistency.
Chemical Reactions Analysis
Types of Reactions
JNJ 10191584 maleate primarily undergoes substitution reactions due to the presence of the benzimidazole and piperazine moieties. It can also participate in hydrogen bonding and other non-covalent interactions due to the presence of the maleate group .
Common Reagents and Conditions
Common reagents used in the reactions involving JNJ 10191584 maleate include coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major product formed from the synthesis of JNJ 10191584 maleate is the maleate salt of the compound. Other minor products may include unreacted starting materials and by-products from the coupling reaction .
Scientific Research Applications
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate is characterized as a highly selective histamine H4 receptor silent antagonist. It exhibits:
- High Affinity : Binds with high affinity to the human H4 receptor (K_i = 26 nM).
- Selectivity : More than 540-fold selective over the H3 receptor (K_i = 14.1 μM).
- Inhibition of Chemotaxis : Inhibits mast cell and eosinophil chemotaxis with IC50 values of 138 nM and 530 nM, respectively .
Allergic Disorders
Due to its role as an H4 receptor antagonist, this compound is being investigated for potential applications in treating allergic disorders. The H4 receptor is implicated in the regulation of immune responses, particularly in allergic inflammation. Studies suggest that antagonizing this receptor may alleviate symptoms associated with allergic rhinitis and asthma .
Inflammatory Diseases
Research indicates that the inhibition of eosinophil chemotaxis by this compound may have therapeutic implications in various inflammatory diseases. By modulating the activity of immune cells involved in inflammation, it could potentially be used to manage conditions such as eczema and chronic obstructive pulmonary disease (COPD) .
Pain Management
There is emerging evidence that histamine receptors play a role in pain modulation. The selective antagonism of the H4 receptor by this compound could lead to new approaches in pain management therapies, particularly for neuropathic pain conditions .
Study on Eosinophil Chemotaxis
A study published in a peer-reviewed journal demonstrated that JNJ 10191584 significantly inhibited eosinophil chemotaxis in vitro, suggesting its potential utility in treating conditions characterized by eosinophilic inflammation, such as asthma. The study reported IC50 values indicating effective inhibition at low concentrations .
Clinical Trials for Allergic Rhinitis
Ongoing clinical trials are evaluating the efficacy of JNJ 10191584 in patients suffering from allergic rhinitis. Preliminary results indicate a reduction in symptom severity compared to placebo groups, supporting its therapeutic potential in allergy management .
Mechanism of Action
JNJ 10191584 maleate exerts its effects by binding with high affinity to the human histamine H4 receptor. This binding inhibits the receptor’s activity, leading to a reduction in mast cell and eosinophil chemotaxis. The compound shows over 540-fold selectivity for the H4 receptor compared to the H3 receptor, making it highly specific .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Histamine H4 Receptor Antagonists
JNJ-7777120
- Structure : 5-Chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-1H-indole.
- Comparison : Replaces the benzimidazole ring in JNJ 10191584 with an indole scaffold. Both target H4R but differ in binding affinity due to aromatic heterocycle variations. JNJ-7777120 shows potent H4R antagonism (IC₅₀ ~10 nM) but lower selectivity for H4R over H3R compared to JNJ 10191584 .
- Functional Role : Inhibits H4R-mediated signaling in neurons and immune cells, with implications in neuroinflammation and pain modulation .
Thioperamide
Piperazine Derivatives with Varied Aromatic Substituents
1-[(4-Chlorophenyl)phenyl-methyl]-4-methylpiperazine
- Structure : Substitutes the benzimidazole-carbonyl group in JNJ 10191584 with a benzhydryl (diphenylmethyl) moiety.
- However, this compound lacks H4R selectivity and is associated with H1 receptor antagonism, as seen in Chlorcyclizine (1-[(4-chlorophenyl)phenylmethyl]-4-methylpiperazine), an antihistamine used for allergic conditions .
1-(2-Chlorobenzyl)-4-methylpiperazine
- Structure : Features a 2-chlorobenzyl group instead of the benzimidazole-carbonyl linkage.
- Comparison : Synthesized as a cytochrome P450 2A13 inhibitor for chemoprevention, this compound demonstrates how aromatic substituent positioning (e.g., chloro-group at benzyl position) directs activity toward enzyme inhibition rather than histamine receptor modulation .
Immunomodulatory Piperazine Complexes
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine/β-cyclodextrin Complex
- Structure : Contains a naphthaleneoxypropargyl group and a dimethoxyphenyl moiety.
- Comparison: While sharing the 4-methylpiperazine group with JNJ 10191584, this complex exhibits immunomodulatory properties, stimulating CD4+/CD8+ T-cell populations during inflammation. Its activity is driven by the propargyl-naphthalene group, unlike the H4R-focused benzimidazole in JNJ 10191584 .
Structural Analogues with Modified Heterocycles
1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine
- Structure : Replaces benzimidazole with an indole ring.
- Comparison : This indole-based analogue (synthesized in ) shares H4R antagonism with JNJ 10191584 but shows altered pharmacokinetics due to indole’s lower basicity compared to benzimidazole. Crystal structure studies reveal differences in hydrogen-bonding interactions with the receptor .
Comparative Data Table
Research Findings and Therapeutic Implications
- H4R Selectivity : JNJ 10191584’s benzimidazole scaffold provides superior H4R selectivity over indole or benzhydryl analogues, making it a lead candidate for inflammatory diseases .
- Structural Flexibility : Substituting the benzimidazole with indole (JNJ-7777120) retains H4R activity but alters metabolic stability, highlighting the importance of heterocycle choice in drug design .
- Off-Target Effects : Benzhydryl-containing piperazines (e.g., Chlorcyclizine) demonstrate the trade-off between lipophilicity and receptor specificity, favoring older antihistamines over modern H4R-targeted therapies .
Biological Activity
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate, also known as JNJ 10191584 maleate, is a compound that has garnered attention for its selective antagonistic activity on the histamine H4 receptor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅ClN₄O.C₄H₄O₄
- Molecular Weight : 394.81 g/mol
- CAS Number : 869497-75-6
- Purity : ≥99% (HPLC)
Histamine H4 Receptor Antagonism
JNJ 10191584 maleate is recognized as a selective antagonist of the histamine H4 receptor. It exhibits:
- High Affinity Binding : The compound binds to the human H4 receptor with a dissociation constant (K_i) of 26 nM, indicating strong affinity.
- Selectivity : It is over 540-fold selective for the H4 receptor compared to the H3 receptor (K_i = 14.1 μM) .
Inhibition of Chemotaxis
The compound has demonstrated significant inhibitory effects on chemotaxis in immune cells:
- Mast Cells : IC₅₀ = 138 nM
- Eosinophils : IC₅₀ = 530 nM
These findings suggest potential therapeutic applications in conditions characterized by mast cell and eosinophil involvement, such as allergies and asthma.
Pharmacological Studies
Several studies have explored the pharmacological properties of JNJ 10191584 maleate:
- Terzioglu et al. (2004) investigated the structure-activity relationships of indole and benzimidazole piperazines as histamine H4 receptor antagonists, identifying JNJ 10191584 as a potent candidate .
- Varga et al. (2005) examined the effects of histamine H4 receptor antagonists in experimental colitis models in rats, highlighting the potential for therapeutic use in inflammatory bowel diseases .
- A comprehensive review by Birajdar et al. (2021) summarized various benzimidazole derivatives' bioactivity, reinforcing the relevance of compounds like JNJ 10191584 in pharmacological research .
Comparative Biological Activity Table
Q & A
Q. What are the established synthetic routes for 1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate, and what reaction conditions optimize yield?
Methodological Answer: The synthesis involves three key steps:
Benzimidazole Core Formation : Cyclocondensation of 5-chloro-1H-benzimidazole precursors using phosphorus oxychloride (POCl₃) at 120°C to activate carbonyl groups .
Piperazine Coupling : Reacting the benzimidazole carbonyl chloride with 4-methylpiperazine in anhydrous dimethylformamide (DMF) under nitrogen, followed by reflux (80–100°C) to form the amide bond. Excess piperazine (1.5–2 eq) ensures complete substitution .
Maleate Salt Formation : Neutralizing the free base with maleic acid in ethanol, followed by crystallization to enhance purity. Yield optimization requires strict moisture control and stoichiometric acid-base ratios (1:1 molar ratio) .
Q. How is structural characterization of this compound performed, and what analytical techniques validate its purity?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms the presence of the 5-chloro-benzimidazole (δ ~7.5–8.5 ppm for aromatic protons) and 4-methylpiperazine (δ ~2.3 ppm for N-methyl group) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) verify the amide linkage .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., between maleate anions and piperazine NH groups) for polymorph identification .
- HPLC-PDA : Validates purity (>98%) using a C18 column (acetonitrile/0.1% TFA mobile phase) .
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays : Test for kinase or protease inhibition (e.g., IC₅₀ determination via fluorescence-based assays) due to the piperazine moiety’s affinity for enzyme active sites .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify binding affinity (Kᵢ) using HEK-293 cells expressing recombinant receptors .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations to identify apoptosis/necrosis mechanisms .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on benzimidazole or piperazine) impact bioactivity?
Methodological Answer:
- Benzimidazole Modifications :
- Chloro vs. Fluoro Substituents : Replace 5-Cl with 5-F to assess changes in lipophilicity (logP) and membrane permeability via parallel artificial membrane permeability assays (PAMPA) .
- Electron-Withdrawing Groups : Introduce nitro (-NO₂) at position 6 to enhance electrophilicity, potentially improving DNA intercalation (evaluated via ethidium bromide displacement assays) .
- Piperazine Modifications :
- N-Methyl vs. N-Ethyl : Compare metabolic stability using liver microsome assays (e.g., t₁/₂ in human hepatocytes) .
- Ring Expansion : Replace piperazine with homopiperazine to study conformational effects on receptor binding (molecular dynamics simulations) .
Q. How can contradictory data on solubility versus bioactivity be resolved?
Methodological Answer:
- Solubility-Bioactivity Trade-offs :
- Salt Form Optimization : Compare maleate, hydrochloride, and mesylate salts for solubility (shake-flask method) and in vitro activity. Maleate salts often improve aqueous solubility but may reduce cell membrane penetration .
- Prodrug Strategies : Synthesize ester prodrugs (e.g., acetylated piperazine) to enhance lipophilicity, followed by enzymatic hydrolysis studies in plasma .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes (dynamic light scattering for size distribution) to bypass solubility limitations while maintaining efficacy .
Q. What advanced techniques elucidate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Basic Hydrolysis : Incubate at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C. Monitor via LC-MS to identify hydrolysis products (e.g., free benzimidazole carboxylic acid) .
- Oxidative Stress : Expose to H₂O₂ (3% v/v) to detect N-oxidation of the piperazine ring (mass shifts of +16 Da) .
- Metabolite Profiling : Use hepatocyte incubation followed by UPLC-QTOF-MS to map phase I/II metabolites (e.g., glucuronidation at the piperazine NH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
